3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluoro, methoxy, and oxopyrrolidinyl groups attached to a benzamide core. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
Synthesis and Catalysis
Fluorinated molecules, such as those involving difluoro-substituted benzamides, play a crucial role in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties. A notable study by Cui et al. (2023) reported the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This process is characterized by broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).
Material Science
In the field of material science, Liu et al. (2002) synthesized new aromatic diamines substituted with trifluoromethyl groups in the side chain and used them to prepare polyimides by a one-step high-temperature polycondensation method. These polyimides exhibited good solubility in strong organic solvents, stability, high glass-transition temperatures, and good thermal stability, showcasing the utility of fluoro-substituted benzamides in developing advanced polymeric materials (Liu et al., 2002).
Chemical Stability and Reactivity
The stability and reactivity of fluorinated compounds, including benzamides, are of significant interest due to their applications in medicinal chemistry and materials science. Magata et al. (2000) explored the biological stability of benzylfluoride derivatives, highlighting the importance of substituent effects on the stability of such compounds. This study provides insights into the design of fluorine-containing radioligands and their potential defluorination mechanisms, which is crucial for developing stable and effective diagnostic and therapeutic agents (Magata et al., 2000).
Aggregation and Optical Properties
The aggregation and optical properties of fluorinated benzamides have been investigated in the context of their applications in organic electronics and photonics. Srivastava et al. (2017) synthesized 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with fluorine substituents and studied their photophysical properties, aggregation-enhanced emission, and multi-stimuli-responsive behavior. This research demonstrates the potential of fluorinated benzamides in the development of organic semiconductors with tunable optical and electronic properties (Srivastava et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[3-methoxy
Properties
IUPAC Name |
3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)11-4-6-13(19)14(20)9-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWWLCVRUCWWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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